molecular formula C9H11NO2 B157021 Methyl 2-amino-3-methylbenzoate CAS No. 22223-49-0

Methyl 2-amino-3-methylbenzoate

Cat. No.: B157021
CAS No.: 22223-49-0
M. Wt: 165.19 g/mol
InChI Key: VSFYTPXXMLJNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-methylbenzoate (CAS: 22223-49-0) is an aromatic ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it consists of a benzoate backbone substituted with an amino group at position 2 and a methyl group at position 3 (Figure 1). Key physical properties include a melting point range of 25–29°C, a boiling point of 153°C at 23 mm Hg, and a pink crystalline solid form .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Reduction of Methyl 3-Methyl-2-Nitrobenzoate

The most widely reported method involves hydrogenating methyl 3-methyl-2-nitrobenzoate using palladium on carbon (Pd/C) under mild conditions. Key parameters include:

  • Catalyst : 5% Pd/C (1–5 wt% of substrate)

  • Solvent : Acetonitrile or ethanol

  • Conditions : 50–80°C, 1–3 atm H₂, 4–8 hours

  • Yield : 88–95%

This method benefits from high selectivity, with residual nitro content <0.5% post-reaction. Industrial scaling employs continuous-flow hydrogenation reactors to enhance safety and throughput .

Esterification of 2-Amino-3-Methylbenzoic Acid

Acid-Catalyzed Esterification

Direct esterification of 2-amino-3-methylbenzoic acid with methanol uses sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts:

  • Molar Ratio (Acid:Methanol) : 1:5–1:10

  • Temperature : 60–80°C (reflux)

  • Reaction Time : 6–12 hours

  • Yield : 70–85%

Limitations : Prolonged heating (>12 hours) promotes amide side products, necessitating careful pH control during workup .

Industrial-Scale Esterification

Patent CN103193666A details a scalable process:

  • Dissolve 2-amino-3-methylbenzoic acid in dimethylformamide (DMF).

  • Add sodium acetate (0.5–1.0 eq) and methyl sulfate (1.2 eq) at 5–10°C.

  • Stir at 25°C for 6 hours.

  • Isolate via water precipitation.

  • Purity : 97% (HPLC)

  • Yield : 95%

Hoffmann Rearrangement of Phthalimide Derivatives

Synthesis via 3-Methylphthalic Anhydride

Patent CN114989025A outlines a novel route:

  • Degradation : React 3-methylphthalic anhydride with ammonia to form imide intermediates.

  • Rearrangement : Treat with NaClO/CH₃OH at −5°C to 25°C.

  • Chromatography : Separate isomers using PE:EA (1:5).

  • Yield : 20% (methyl 2-amino-6-methylbenzoate)

  • Co-Product : Methyl 2-amino-3-methylbenzoate (21% yield)

Advantage : Avoids nitro intermediates, reducing explosion risks.

Chlorination-Amination Pathways

From m-Toluic Acid (CN112778147A)

A three-step synthesis achieves 63–68% total yield:

  • Nitration : m-Toluic acid → 2-nitro-3-methylbenzoic acid (HNO₃, 0–20°C).

  • Hydrogenation : Catalytic Pd/C reduction to 2-amino-3-methylbenzoic acid.

  • Esterification : Methanol/H₂SO₄ reflux .

Key Data :

StepCatalystSolventYield (%)Purity (%)
NitrationHNO₃8598.5
Hydrogenation10% Pd/CEthanol98.599.2
EsterificationH₂SO₄Methanol8797.8

Novel Synthetic Routes

Oxidative Ring-Opening of Furans

A 2025 RSC study demonstrated:

  • React 2-methylfuran with maleic anhydride.

  • Oxidize with NBS/K₂S₂O₈ in ethylene glycol.

  • Rearrangement yields this compound (18% yield) .

Significance : Expands feedstock options but requires optimization for scalability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Catalytic Hydrogenation9599120High
Acid Esterification859790Moderate
Hoffmann Rearrangement2195200Low
Chlorination-Amination6899.5150High

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Nitro reduction routes may yield <2% methyl 3-methylanthranilate.

    • Mitigation: Use H₂O₂ quench (0.5% w/w) post-hydrogenation .

  • Catalyst Deactivation :

    • Pd/C loses activity after 5 cycles (60% yield drop).

    • Regeneration: Wash with 5% HNO₃, restore 85% initial activity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate
Methyl 2-amino-3-methylbenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it a valuable component in drug formulation .

Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit potential as monoamine oxidase inhibitors (MAOIs), which are used in treating depression and other mood disorders. In studies, various hydrazone derivatives synthesized from this compound demonstrated significant inhibitory activity against MAO enzymes, indicating its potential in developing new antidepressant medications .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows chemists to develop new compounds with desired properties through various chemical reactions, including alkylation and acylation .

Synthesis Improvements
Recent advancements have focused on improving the synthesis processes of related compounds using this compound as a starting material. For instance, modifications in reaction conditions have led to higher yields and purities in the production of substituted benzoic acids .

Biochemical Research

Investigating Enzyme Activity
Researchers employ this compound in biochemical studies to explore enzyme activities and metabolic pathways. This compound aids in understanding cellular processes and identifying potential therapeutic targets for various diseases .

Example: Enzyme Inhibition Studies
Studies have utilized this compound to evaluate its effects on specific enzyme activities, providing insights into metabolic regulation and the development of enzyme inhibitors that could lead to novel therapeutic agents .

Polymer Chemistry

Enhancing Polymer Properties
this compound can be incorporated into polymer formulations to improve their mechanical properties and thermal stability. This application is particularly beneficial in materials science, where enhanced durability and performance are required .

Application Example: Coatings and Plastics
In the development of advanced coatings and plastic materials, incorporating this compound has shown to enhance resistance to environmental stressors, thereby extending the lifespan of products used in harsh conditions .

Agricultural Chemistry

Development of Agrochemicals
The compound is also significant in agricultural chemistry for formulating agrochemicals such as herbicides and pesticides. Its ability to modify biological activity makes it useful for creating more effective and environmentally friendly agricultural products .

Case Study: Eco-Friendly Pesticides
Research has indicated that derivatives of this compound can be developed into pesticides with lower toxicity profiles for non-target organisms while maintaining high efficacy against pests. This aligns with current trends towards sustainable agricultural practices .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Reference ID
Methyl 2-amino-3-methylbenzoate C₉H₁₁NO₂ -NH₂ (C2), -CH₃ (C3) 25–29 Pharmaceuticals, catalytic reactions
Methyl anthranilate C₈H₉NO₂ -NH₂ (C2) 24–26 Flavoring agent (grape, strawberry)
Methyl 2-amino-3-hydroxybenzoate C₈H₉NO₃ -NH₂ (C2), -OH (C3) Not reported Biochemical intermediates
Ethyl 2-amino-3-methylbenzoate C₁₀H₁₃NO₂ -NH₂ (C2), -CH₃ (C3), -OCH₂CH₃ Not reported Organic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ -CONH-(hydroxy-tert-butyl) Not reported Metal-catalyzed C–H activation

Key Differences and Research Findings

Substituent Effects on Reactivity

  • Amino and Methyl Groups: The -NH₂ group at C2 in this compound enhances nucleophilicity, enabling participation in coupling reactions. The -CH₃ at C3 sterically hinders electrophilic substitution at adjacent positions, directing reactivity toward meta-substitution pathways .
  • Hydroxyl vs. Methyl: Methyl 2-amino-3-hydroxybenzoate (C₈H₉NO₃) exhibits lower thermal stability due to hydrogen bonding from the -OH group, limiting its use in high-temperature reactions compared to the methyl-substituted analogue .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Ethyl 2-amino-3-methylbenzoate (C₁₀H₁₃NO₂) shows increased lipophilicity, making it more suitable for lipid-soluble drug formulations. However, the methyl ester variant is preferred in volatile applications due to its lower molecular weight .

Flavoring vs. Pharmaceutical Uses

  • Methyl anthranilate (C₈H₉NO₂), lacking the C3 methyl group, is widely used in food flavoring (e.g., grape and wine additives) but lacks the steric and electronic features required for medicinal chemistry applications, unlike this compound .

Biological Activity

Methyl 2-amino-3-methylbenzoate, also known as methyl 3-amino-2-methylbenzoate, is an organic compound with significant biological activities. This article explores its synthesis, biological effects, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound has the chemical formula C9H11NO2C_9H_{11}NO_2. It features a methyl group, an amino group, and a benzoate structure, which contributes to its diverse biological properties. The synthesis of this compound typically involves the following steps:

  • Chlorination of m-xylene to produce 2-chloro-m-xylene.
  • Oxidation to form 3-methyl-2-chlorobenzoic acid.
  • Ammoniation under alkaline conditions to yield this compound .

Pharmacological Effects

This compound exhibits a range of pharmacological activities:

  • Local Anesthetic Properties : Research indicates that derivatives of benzoates, including this compound, have shown local anesthetic effects comparable to established anesthetics like tetracaine and pramocaine. These compounds were evaluated through various anesthesia tests, demonstrating efficacy in surface and infiltration anesthesia .
  • Antimicrobial Activity : Some studies suggest that benzoate derivatives possess antimicrobial properties. The structural modifications of these compounds can enhance their activity against specific bacterial strains, making them potential candidates for developing new antimicrobial agents .

Toxicological Profile

The toxicological assessment of this compound indicates that while it has therapeutic potential, it also requires careful evaluation regarding its safety profile. Inhalation toxicity studies have highlighted the need for further investigation into the risks associated with exposure to this compound, especially in formulations like e-cigarettes where it may be present as a flavoring agent or additive .

Case Studies and Research Findings

  • Local Anesthetic Study : A study conducted on a series of benzoate derivatives found that this compound exhibited significant local anesthetic activity in animal models. The onset time was short, and the duration of action was prolonged compared to traditional anesthetics .
  • Antimicrobial Research : Another research project focused on synthesizing various benzoate derivatives demonstrated that modifications to the methyl group enhanced antimicrobial efficacy against gram-positive bacteria. This compound was included in this study, showing promising results against Staphylococcus aureus .

Data Summary

PropertyValue/Description
Chemical FormulaC9H11NO2C_9H_{11}NO_2
Local Anesthetic ActivityComparable to tetracaine
Antimicrobial ActivityEffective against gram-positive bacteria
Toxicological RisksRequires further evaluation

Q & A

Basic Questions

Q. What are the key physicochemical properties of Methyl 2-amino-3-methylbenzoate relevant to its handling in laboratory settings?

this compound (CAS 22223-49-0) has a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Key properties include a melting point of 115–117°C, boiling point of 270.3±20.0°C (at 760 mmHg), and density of 1.1±0.1 g/cm³. Its low toxicity (rat oral LD₅₀: 2910 mg/kg) and floral/fruity aroma necessitate careful handling to avoid contamination and inhalation risks. Proper engineering controls, eyewash stations, and adherence to safety protocols (e.g., labeled containers, decontamination procedures) are recommended .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

A step-wise synthesis approach involves esterification of 2-amino-3-methylbenzoic acid using methanol under acidic catalysis. Advanced routes may employ coupling agents (e.g., DIPEA) for regioselective functionalization, as seen in analogous triazine derivative syntheses. Reaction conditions typically involve moderate temperatures (35–50°C) and inert atmospheres to prevent oxidation of the amine group .

Q. What analytical techniques are essential for confirming the identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation and purity assessment. Mass spectrometry (MS) provides molecular ion validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Cross-referencing with NIST spectral databases ensures data reliability .

Advanced Research Questions

Q. How can crystallographic software such as SHELXL and WinGX resolve structural ambiguities in this compound derivatives?

SHELXL refines crystal structures using high-resolution X-ray diffraction data, optimizing anisotropic displacement parameters and hydrogen bonding networks. WinGX integrates data processing (e.g., absorption corrections) and visualization tools (ORTEP) to validate molecular geometry. For example, resolving positional disorder in the methyl or amino groups requires iterative refinement cycles and electron density mapping .

Q. What challenges arise in spectroscopic characterization of this compound analogs, and how are they addressed?

Discrepancies in NMR chemical shifts (e.g., due to tautomerism or solvent effects) are mitigated by comparing experimental data with computational predictions (DFT calculations) or database entries (NIST). Conflicting mass spectrometry fragments may arise from in-source decay; tandem MS (MS/MS) or high-resolution instruments (HRMS) clarify fragmentation pathways .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

The compound serves as a precursor in synthesizing triazine-based pharmacophores, such as inhibitors targeting kinase enzymes. For example, coupling with chlorophenoxy-triazine scaffolds (via nucleophilic aromatic substitution) yields bioactive molecules with potential anticancer or anti-inflammatory properties. Reaction optimization focuses on regioselectivity and minimizing byproducts .

Q. What strategies are employed to validate synthetic yields and purity in large-scale preparations of this compound?

Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) calculates reaction yields. Purity is assessed via HPLC with UV detection (λ = 254 nm), while thermogravimetric analysis (TGA) monitors thermal stability. Recrystallization from ethanol/water mixtures improves purity (>98%) for sensitive applications .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Melting Point115–117°C
Boiling Point270.3±20.0°C (760 mmHg)
Density1.1±0.1 g/cm³
Molecular Weight165.19 g/mol
LD₅₀ (Oral, Rat)2910 mg/kg

Table 2: Recommended Analytical Techniques for Structural Validation

TechniqueApplicationReference
¹H/¹³C NMRFunctional group assignment
HPLC-UVPurity assessment
FTIREster/amine group detection
X-ray CrystallographyAbsolute configuration determination

Properties

IUPAC Name

methyl 2-amino-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFYTPXXMLJNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176764
Record name Methyl 3-methylanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22223-49-0
Record name Benzoic acid, 2-amino-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22223-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylanthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022223490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-methylanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylanthranilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3-methylbenzoic acid (10.1 g, 66.9 mmol) in N,N-dimethylformamide (200 mL) was added cesium carbonate (33.2 g, 102 mmol, 1.5 eq). The mixture was stirred for 30 min. A solution of methyl iodide (4.17 mL, 67.0 mmol, 1.0 eq) in N,N-dimethylformamide (50 mL) was added dropwise and the reaction mixture was maintained for 18 h at rt. The reaction mixture was partitioned between water (1 L) and ether (200 mL) and the water layer was extracted with an additional volume of ether (100 mL). The combined extracts were washed with brine (500 mL), dried over anhydrous potassium carbonate, and concentrated to provide 10.2 g (92%) of methyl 2-amino-3-methylbenzoate. 1H NMR (400 MHz, CDCl3) δ 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 60.8 g of 2-amino-3-methylbenzoic acid in 900 ml of dry methanol was saturated with anhydrous hydrogen chloride at 0°-10° C., then allowed to stand at room temperature overnight. Then it was refluxed for one hour, cooled to 5° C., resaturated with anhydrous hydrogen chloride, held overnight at room temperature and stripped of solvent. The residue was made neutral with saturated aqueous sodium bicarbonate solution, and extracted with methylene chloride. The extract phase was washed with saturated aqueous sodium bicarbonate solution, dried (MgSO4), filtered and stripped of solvent. The residue was distilled in a kugelrohr apparatus to give methyl 2-amino-3-methylbenzoate (49A), b.p.: 100°-105° C. (1Torr.).
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Methyl 3-methyl-2-nitrobenzoate (98.5 g, 505 mmol), 5% Pd/C (Degussa CE 105 XRC/W, 1.0 g), and acetonitrile (300 mL) were combined in a 600-mL pressure vessel. The mixture was heated to 70° C. and hydrogenated at 65 psi (450 kPa) for 8 h. More 5% Pd/C (1.0 g) was added and hydrogenation was continued at 100 psi (690 kPa) for 8.5 h. Then the reaction mixture was cooled, purged with nitrogen, and filtered through Celite® diatomaceous filter aid, rinsing with acetonitrile (3×25 mL). The combined filtrates were partly evaporated to a weight of ˜160 g, and then diluted with acetonitrile to a total weight of 200g. Quantitative HPLC of this solution showed 40.3 wt % of the title compound (80.6 g, 97.5% yield).
Quantity
98.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
97.5%

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-amino-3-methylbenzoate
Methyl 2-amino-3-methylbenzoate
Methyl 2-amino-3-methylbenzoate
Methyl 2-amino-3-methylbenzoate
Methyl 2-amino-3-methylbenzoate
Methyl 2-amino-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.